molecular formula C26H29N3O4 B11331174 2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11331174
M. Wt: 447.5 g/mol
InChI Key: BESNBPVCNKDZIB-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its inclusion of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties. Compounds containing this group have demonstrated significant bioactivity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including condensation and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

2-(4-ethylanilino)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H29N3O4/c1-6-16-7-9-19(10-8-16)28-26-27-15(2)24-20(29-26)11-17(12-21(24)30)18-13-22(31-3)25(33-5)23(14-18)32-4/h7-10,13-14,17H,6,11-12H2,1-5H3,(H,27,28,29)

InChI Key

BESNBPVCNKDZIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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